5-Methyl-1-[(1-methyl-1H-1,2,3-triazol-4-yl)methyl]-1H-pyrazol-3-amine
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Overview
Description
5-Methyl-1-[(1-methyl-1H-1,2,3-triazol-4-yl)methyl]-1H-pyrazol-3-amine is a heterocyclic compound that features both pyrazole and triazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-1-[(1-methyl-1H-1,2,3-triazol-4-yl)methyl]-1H-pyrazol-3-amine typically involves the formation of the triazole ring followed by the construction of the pyrazole ringThis is followed by the reaction of the triazole intermediate with appropriate reagents to form the pyrazole ring .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
5-Methyl-1-[(1-methyl-1H-1,2,3-triazol-4-yl)methyl]-1H-pyrazol-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms of the triazole and pyrazole rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding N-oxides, while reduction could produce amine derivatives.
Scientific Research Applications
5-Methyl-1-[(1-methyl-1H-1,2,3-triazol-4-yl)methyl]-1H-pyrazol-3-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of 5-Methyl-1-[(1-methyl-1H-1,2,3-triazol-4-yl)methyl]-1H-pyrazol-3-amine involves its interaction with specific molecular targets. The triazole and pyrazole rings can engage in hydrogen bonding and π-π interactions with biological macromolecules, influencing their activity. This compound may inhibit certain enzymes or receptors, leading to its bioactive effects .
Comparison with Similar Compounds
Similar Compounds
- 1-(5-Methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)ethan-1-one Oxime
- (Z)-5-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)-3-((1-substituted phenyl-1H-1,2,3-triazol-4-yl)methyl)thiazolidine-2,4-diones
- 3-(4-((Bis((1-(tert-butyl)-1H-1,2,3-triazol-4-yl)methyl)amino)methyl)-1H-1,2,3-triazol-1-yl)propane-1-sulfonic acid
Uniqueness
5-Methyl-1-[(1-methyl-1H-1,2,3-triazol-4-yl)methyl]-1H-pyrazol-3-amine is unique due to its specific combination of triazole and pyrazole rings, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C8H12N6 |
---|---|
Molecular Weight |
192.22 g/mol |
IUPAC Name |
5-methyl-1-[(1-methyltriazol-4-yl)methyl]pyrazol-3-amine |
InChI |
InChI=1S/C8H12N6/c1-6-3-8(9)11-14(6)5-7-4-13(2)12-10-7/h3-4H,5H2,1-2H3,(H2,9,11) |
InChI Key |
DMRHSABJTADSLZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1CC2=CN(N=N2)C)N |
Origin of Product |
United States |
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